Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidine ring, which is further connected to a fluorinated pyrimidine moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps:
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Formation of the Pyrimidine Moiety: : The synthesis begins with the preparation of 6-ethyl-5-fluoropyrimidin-4-ol. This can be achieved through the fluorination of 6-ethylpyrimidin-4-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
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Pyrrolidine Ring Formation: : The next step involves the formation of the pyrrolidine ring. This can be synthesized by reacting an appropriate amine with a carbonyl compound under reductive amination conditions.
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Coupling Reactions: : The pyrimidine and pyrrolidine intermediates are then coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
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Esterification: : Finally, the benzoate ester is introduced through an esterification reaction, typically using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound may serve as a probe for studying enzyme interactions, particularly those involving pyrimidine metabolism. Its fluorinated pyrimidine
Properties
IUPAC Name |
methyl 2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-3-15-16(20)17(22-11-21-15)27-12-8-9-23(10-12)18(24)13-6-4-5-7-14(13)19(25)26-2/h4-7,11-12H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWBXMSAGFHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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